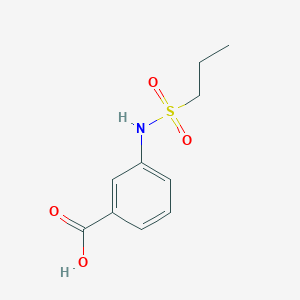
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves various strategies, including acylation, amination, and the use of different reagents and catalysts. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substituents at the carbon adjacent to the amide nitrogen is described, highlighting the importance of the substituents for biological activity as kappa-opioid agonists . Another synthesis approach involves the reaction of aminophenols with sulfonylamino acetyl chloride derivatives to produce substituted N-(2-hydroxyphenyl)acetamides . These methods could potentially be adapted for the synthesis of "2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride."
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide shows intermolecular hydrogen bonds, which are crucial for the stability of the crystal lattice . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveal a 'V' shape and various intermolecular interactions . These findings suggest that "2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride" would also exhibit specific molecular interactions that could be studied using similar techniques.
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride," but they do discuss reactions involving similar acetamide derivatives. For instance, the formation of intra- and intermolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides indicates the potential for such interactions in related compounds . The reactivity of these compounds can be influenced by the nature of the substituents on the phenyl ring and the acetamide nitrogen.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents such as halogens, nitro groups, or alkyl groups can affect properties like solubility, melting point, and reactivity. For example, the crystal structure and intermolecular interactions of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide provide information about its solid-state properties . Similarly, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide include an analysis of IR and MS spectra, which are essential for understanding the compound's chemical properties . These studies could serve as a reference for analyzing the properties of "2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride."
科学的研究の応用
Analogues in Research and Applications
Compounds similar to 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, such as acetamides and their derivatives, play significant roles in various scientific research areas, including organic synthesis, pharmacology, and material science. Acetamide derivatives, including those with fluorophenyl groups, are often explored for their potential biological activities and their use in developing new therapeutic agents.
Advanced Oxidation Processes
One area of interest involves the degradation of pharmaceutical compounds through advanced oxidation processes (AOPs). For example, research on acetaminophen (ACT) degradation highlights the importance of AOPs in treating aqueous mediums contaminated with pharmaceuticals, leading to the generation of various by-products and elucidating degradation pathways. This research underscores the environmental impact and biotoxicity of pharmaceutical contaminants, which could be relevant for similar compounds including acetamides and fluorophenyl derivatives (Qutob et al., 2022).
Chemical Synthesis and Chirality
In synthetic organic chemistry, the N-Ar axis, including the development of N-acylation reagents and exploration of chiral axes due to acyclic imide-Ar bond rotation, is crucial for creating compounds with specific biological activities or material properties. Such research provides a foundation for synthesizing complex molecules, potentially including derivatives of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride with tailored properties for specific scientific applications (Kondo & Murakami, 2001).
Environmental and Toxicological Research
Studies on nitrogenous disinfection by-products (N-DBPs) in drinking water, including haloacetamides, highlight the importance of understanding the environmental behavior and toxicological impact of nitrogen-containing compounds. This research is pertinent to assessing the safety and environmental impact of various chemicals, including those structurally related to 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride (Bond et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-amino-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-4-1-2-5(8(11)7(4)10)13-6(14)3-12;/h1-2H,3,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCPVDIDZOUHJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CN)F)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride | |
CAS RN |
1046757-38-3 |
Source


|
| Record name | Acetamide, 2-amino-N-(2,3,4-trifluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046757-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)



